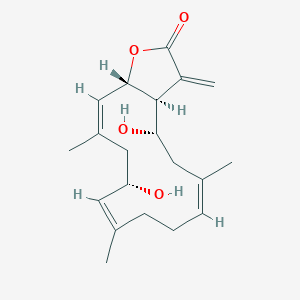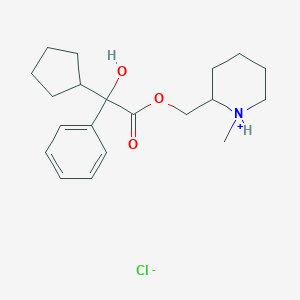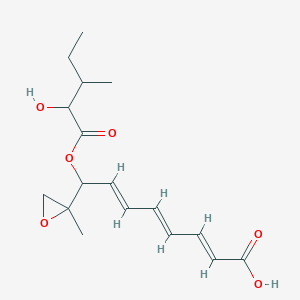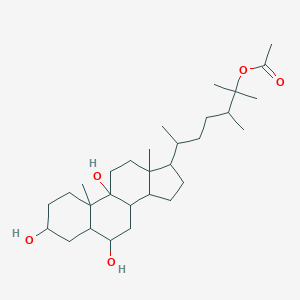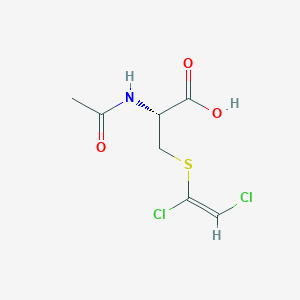
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a metabolite of trichloroethylene (TCE), which is a widely used industrial solvent. DCVC is formed in the liver through the action of cytochrome P450 enzymes. DCVC has been extensively studied due to its potential role in TCE-induced toxicity.
Aplicaciones Científicas De Investigación
Toxicity and Metabolism Studies
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC) has been studied for its toxicity and metabolism in various biological systems. One study demonstrated that N-acetyl-DCVC produced dose- and time-dependent decreases in intracellular K+ content and lactate dehydrogenase activity in rabbit renal slices, suggesting its nephrotoxic potential. This study also explored the transport and metabolism of DCVC and its N-acetyl derivative, showing that N-acetyl-DCVC is transported via the organic anion system and must be deacetylated before undergoing metabolism by beta-lyase (G. Wolfgang, A. J. Gandolfi, J. Stevens, K. Brendel, 1989).
Another study characterized the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS), a potential reactive metabolite of trichloroethylene. This study indicated distinct effects on renal function and kidney lesions compared to its precursors, contributing to the understanding of trichloroethylene nephrotoxicity (R. Irving, M. Pinkerton, A. Elfarra, 2013).
Interaction with Proteins and DNA
Research has also focused on the interaction of N-acetyl-DCVC with proteins and DNA. For instance, one study investigated the formation of monoadducts and diadducts by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with N-acetyl-L-cysteine at physiological conditions. This study provided insights into the potential cross-linking properties of DCVCS and its implications for nephrotoxic potency (N. Barshteyn, A. Elfarra, 2007).
Role in Environmental Contamination
The role of N-acetyl-DCVC in environmental contamination, especially concerning trichloroethylene exposure, has been a subject of study. Research identified N-acetyl-DCVC as a urinary metabolite after occupational exposure to 1,1,2-trichloroethene, highlighting its significance in risk assessment related to trichloroethene exposure (G. Birner, S. Vamvakas, W. Dekant, D. Henschler, 1993).
Transport and Excretion Mechanisms
Another aspect of N-acetyl-DCVC research involves understanding its transport and excretion mechanisms. A study on the transport of N-acetyl-DCVC by mouse multidrug resistance-associated protein 2 (Mrp2) revealed that mouse Mrp2 mediates ATP-dependent transport of Ac-DCVC, suggesting its involvement in renal secretion of Ac-DCVC (K. Tsirulnikov, N. Abuladze, M. Koag, et al., 2010).
Propiedades
Número CAS |
104713-70-4 |
|---|---|
Nombre del producto |
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine |
Fórmula molecular |
C12H32N5O11P |
Peso molecular |
258.12 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2-/t5-/m0/s1 |
Clave InChI |
LPPJGTSPIBSYQO-YLNOTJRMSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
Sinónimos |
DCVAC N-acetyl(1,2-dichloroviny)cysteine N-acetyl-DCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine S-1,2-dichlorovinyl-N-acetylcysteine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
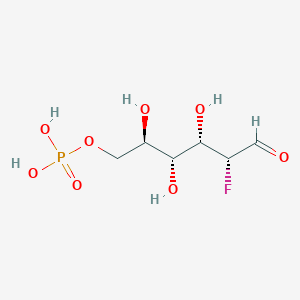

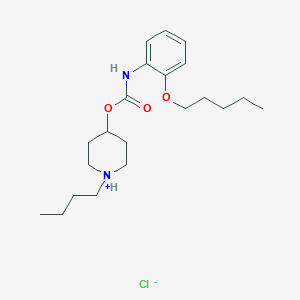
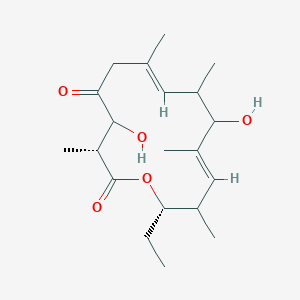
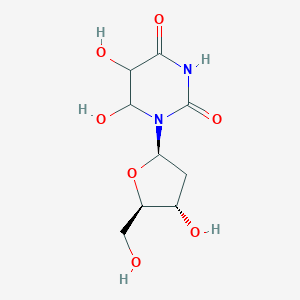
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)
